1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound featuring a benzo[d]imidazole core substituted with a pyridine ring and benzyloxy groups
Preparation Methods
The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the pyridine ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and halides.
Substitution with benzyloxy groups: The benzyloxy groups are typically introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and organometallics.
Major products from these reactions include various substituted benzo[d]imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tuberculosis and anti-cancer properties.
Materials Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one include:
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-chloro-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: This compound differs by the presence of a chlorine atom instead of bromine.
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-ethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: This variant has an ethyl group instead of a methyl group.
The uniqueness of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-
Properties
Molecular Formula |
C27H22BrN3O3 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-4-bromo-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C27H22BrN3O3/c1-30-25-21(28)13-8-14-22(25)31(27(30)32)23-15-16-24(33-17-19-9-4-2-5-10-19)29-26(23)34-18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
InChI Key |
CXVQBQBGHUDVBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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